5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Description

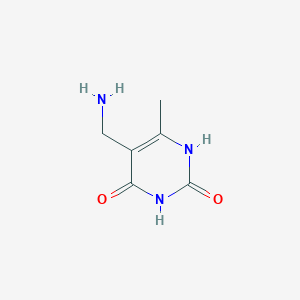

5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a bicyclic structure with a 6-methyl group and an aminomethyl substituent at the 5-position. The aminomethyl group enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for drug design.

Properties

IUPAC Name |

5-(aminomethyl)-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h2,7H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTVBBBYZPMXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with acylating agents followed by cyclization using ammonium acetate can yield pyrimidine derivatives . Another method involves the use of malononitrile and cyanoacetamide with N-Boc-protected 5-formyl-1H-pyrazol-4-amine in the presence of pyrrolidine .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Green chemistry approaches, which minimize the use of toxic solvents and reagents, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione contains an aminomethyl group and is used in nucleoside synthesis. Research indicates that 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione exhibits various biological activities. Its antimicrobial properties may stem from its ability to interfere with nucleic acid synthesis in microorganisms. Additionally, it has been studied for potential anti-inflammatory effects, which could be attributed to its inhibition of specific enzymes or signaling pathways involved in inflammatory responses. The compound's diverse biological activities make it a candidate for further pharmacological investigations.

The synthesis of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. This compound has numerous applications across different fields. The mechanism of action of 5-acetyl-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. Its antimicrobial activity may interfere with nucleic acid synthesis in microorganisms. Moreover, its anti-inflammatory properties could result from inhibiting specific enzymes or signaling pathways related to inflammation. Further studies are necessary to elucidate the precise molecular targets and pathways involved.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrimidine-2,4-dione derivatives vary significantly based on substituents. Below is a detailed comparison:

Table 1: Key Pyrimidine-2,4-dione Derivatives and Their Properties

Structural and Functional Insights

- Substituent Effects on Bioactivity: The aminomethyl group at the 5-position enhances interactions with biological targets, as seen in anti-inflammatory derivatives and SARS-CoV-2 PLpro inhibition . Halogenation (e.g., 5-bromo in Bromacil) increases agrochemical potency but reduces pharmacological safety . Hydrophilic groups (e.g., 2-hydroxyethyl) improve solubility and expand applications to polymer and surfactant synthesis .

- Synthetic Flexibility: N-Alkylation and Mannich reactions are common strategies for introducing substituents (e.g., diethylaminomethyl via ethanol-mediated reactions) . Catalyst-free aqueous ethanol methods are employed for thiazolyl-phenyl derivatives, yielding potent antioxidants .

Biological Activity

5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, recognized for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C7H10N4O2

- Molecular Weight : 174.18 g/mol

- Structure : The compound features a pyrimidine ring with an amino group and a methyl group at specific positions, which contribute to its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity :

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential to inhibit inflammatory pathways. Similar pyrimidine derivatives have shown efficacy in reducing inflammation markers in vitro.

-

Antimicrobial Effects :

- Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial growth and viability.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in key biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or other enzymes crucial for cancer cell proliferation.

- Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways that promote apoptosis or inhibit inflammation.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

| Synthesis Method | Description |

|---|---|

| Cyclization | Involves the reaction of 5-acetyl-4-aminopyrimidines with acylating agents followed by cyclization using ammonium acetate. |

| Green Chemistry | Utilizes environmentally friendly conditions to enhance yield and purity while minimizing toxic waste. |

These methods highlight the versatility and importance of synthetic approaches in developing this compound for medicinal chemistry applications.

Case Studies

- Anticancer Efficacy :

- Inflammatory Response Modulation :

- Antimicrobial Activity Assessment :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Aminomethyl)-6-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodology : A common approach involves alkylation of precursor pyrimidine derivatives. For example, alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base yields 1-alkyl derivatives . Cyclocondensation reactions using reagents like 1,1’-carbonyldiimidazole or phosphorous oxychloride can also generate substituted thieno-pyrimidine-diones . Bromination of pyrimidine-diones in aqueous media with bromine is another key step for introducing halogens .

- Key Considerations : Solvent choice (e.g., acetic acid for thioacetamide reactions ), temperature control, and purification via recrystallization (ethanol or water) are critical for yield optimization .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- 1H NMR : Used to confirm alkylation and substitution patterns, with signals for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm) .

- X-ray Crystallography : Resolves dihedral angles between pyrimidine rings and substituents (e.g., 62.16° and 69.77° in a related compound ).

- Mass Spectrometry : Employed with C18 columns (100×4 mm) for purity analysis .

Q. What are the common chemical reactions involving this compound?

- Reactions :

- Alkylation : Benzyl chlorides react with the pyrimidine core in DMF/K2CO3 to form 1-alkyl derivatives .

- Halogenation : Bromine in water introduces bromo substituents at the 5-position .

- Cyclocondensation : Reagents like thioacetamide generate fused heterocycles (e.g., thiazolyl derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation or cyclocondensation?

- Optimization Strategies :

- Use anhydrous solvents (e.g., DMF) to minimize side reactions .

- Adjust stoichiometry (e.g., 1.2 equivalents of K2CO3) to drive alkylation completion .

- Reflux conditions (4–20 hours) improve cyclization efficiency .

Q. What methodologies are used to evaluate the biological activity of derivatives?

- Antimicrobial Screening : Derivatives are tested against bacterial/fungal strains via disk diffusion or microdilution assays. For example, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives show activity dependent on substituent electronegativity .

- Herbicidal Activity : Crystal structure data (e.g., hydrogen bonding networks) can inform docking studies to predict herbicidal potency .

Q. How to resolve contradictions in spectroscopic data across synthesis protocols?

- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or proton exchange. For example, DMSO-d6 vs. CDCl3 can alter NH proton visibility .

- Validation : Cross-reference with X-ray data (e.g., intermolecular C–H···O bonds ) or HPLC-MS for unambiguous assignment.

Q. What computational tools aid in understanding structure-activity relationships?

- Approach : Molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB-derived coordinates ) predicts binding to biological targets like dihydrofolate reductase.

- Parameters : Dihedral angles and hydrogen-bonding patterns from crystallography guide force field adjustments .

Q. How are solubility challenges addressed during formulation?

- Strategies :

- Use polar aprotic solvents (DMF, DMSO) for reactions .

- Recrystallization from ethanol/water mixtures improves purity and solubility .

- Derivatization (e.g., PEGylation) enhances aqueous compatibility for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.